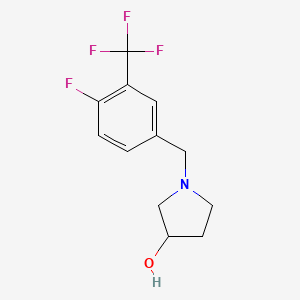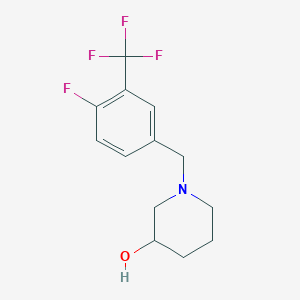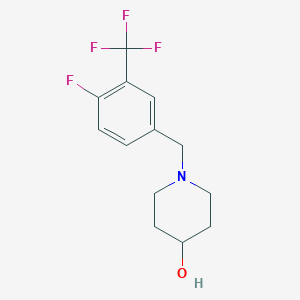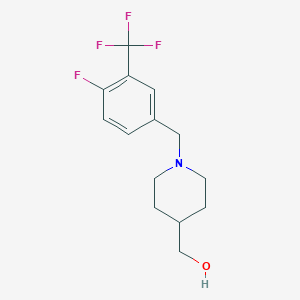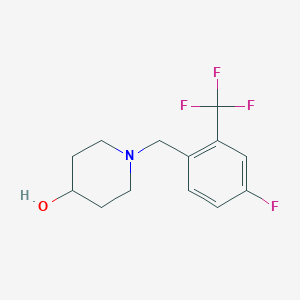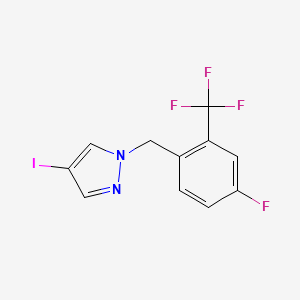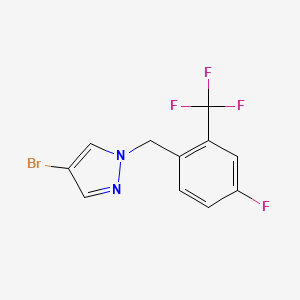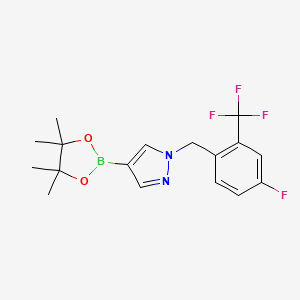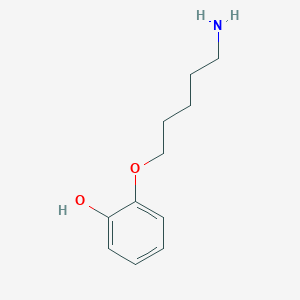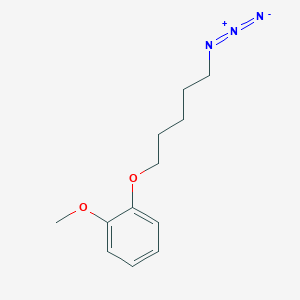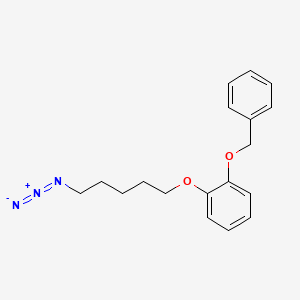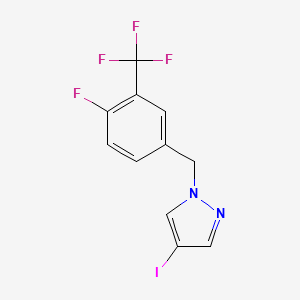
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorine, iodine, and pyrazole moieties. The compound’s unique structure, featuring a trifluoromethyl group and an iodine atom, makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
准备方法
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-Fluoro-3-(trifluoromethyl)benzyl bromide through the bromination of 4-Fluoro-3-(trifluoromethyl)toluene.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with 4-iodo-1H-pyrazole in the presence of a base such as potassium carbonate, resulting in the formation of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反应分析
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Its fluorinated and iodinated structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical modifications.
作用机制
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate specific interactions with biological targets.
相似化合物的比较
1-(4-Fluoro-3-(trifluoromethyl)benzyl)-4-iodo-1H-pyrazole can be compared with other fluorinated and iodinated compounds, such as:
4-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but lacks the pyrazole ring and iodine atom.
4-Iodo-1H-pyrazole: Contains the pyrazole ring and iodine atom but lacks the fluorinated benzyl group.
Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group but may have different substituents on the pyrazole ring.
The uniqueness of this compound lies in its combination of fluorine, iodine, and pyrazole moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4IN2/c12-10-2-1-7(3-9(10)11(13,14)15)5-18-6-8(16)4-17-18/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAWLBILYVLPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)I)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4IN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
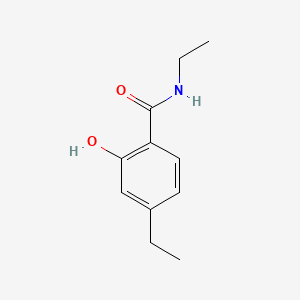
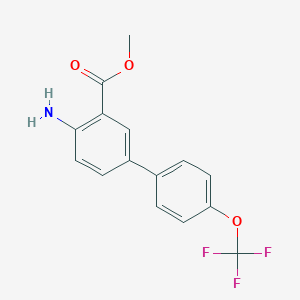
![Methyl 4-amino-2'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8214147.png)
